molecular formula C14H11N3O4 B14811964 4-methyl-3-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline

4-methyl-3-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline

Cat. No.: B14811964
M. Wt: 285.25 g/mol
InChI Key: JYBYEOODMLXZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3-nitrophenyl)(2-nitrobenzylidene)amine typically involves the condensation reaction between 4-methyl-3-nitroaniline and 2-nitrobenzaldehyde . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for (4-methyl-3-nitrophenyl)(2-nitrobenzylidene)amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3-nitrophenyl)(2-nitrobenzylidene)amine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form nitroso or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Reduction: Formation of (4-methyl-3-aminophenyl)(2-aminobenzylidene)amine.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-methyl-3-nitrophenyl)(2-nitrobenzylidene)amine is largely dependent on its chemical structure and the functional groups present. The nitro groups can participate in redox reactions, while the amine groups can engage in hydrogen bonding and other interactions with biological targets. The compound may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methyl-3-nitrophenyl)(2-nitrobenzylidene)amine is unique due to the presence of both nitro and amine groups, which allow it to participate in a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C14H11N3O4/c1-10-6-7-12(8-14(10)17(20)21)15-9-11-4-2-3-5-13(11)16(18)19/h2-9H,1H3

InChI Key

JYBYEOODMLXZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.